Pentafluorophenylgermanium tribromide
Description
Contextualization within Main Group Element Chemistry, with a Focus on Group 14 Elements
Pentafluorophenylgermanium tribromide is a derivative of germanium, a key member of Group 14 in the periodic table. This group, also known as the carbon family, includes carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb). libretexts.org These elements are characterized by an outer electron configuration of ns²np², which allows for a diverse range of chemical behaviors. libretexts.org
As one descends Group 14, there is a clear and predictable trend in physical and chemical properties. Atomic radii increase, ionization energies generally decrease, and there is a marked increase in metallic character. libretexts.org Carbon is a non-metal, silicon and germanium are metalloids that act as semiconductors, and tin and lead are classified as poor metals. libretexts.orggithub.io A significant chemical trend within the group is the increasing stability of the +2 oxidation state relative to the +4 state for heavier elements, a phenomenon known as the inert pair effect. github.io
Germanium's position between silicon and tin gives it intermediate properties. Organogermanium chemistry, which focuses on compounds containing carbon-germanium (C-Ge) bonds, is often compared to that of its neighbors. wikipedia.org The reactivity of the C-Element bond generally increases down the group; C-Ge bonds are typically more reactive than the corresponding C-Si bonds but less reactive than C-Sn bonds. wikipedia.org This intermediate reactivity makes organogermanium compounds valuable tools in synthesis, offering a balance between stability and reactivity.
| Element | Symbol | Atomic Number | Classification | Common Oxidation States |
|---|---|---|---|---|
| Carbon | C | 6 | Non-metal | +4, +2, -4 |
| Silicon | Si | 14 | Metalloid | +4 |
| Germanium | Ge | 32 | Metalloid | +4, +2 |
| Tin | Sn | 50 | Poor Metal | +4, +2 |
| Lead | Pb | 82 | Poor Metal | +4, +2 |
Significance of Organogermanium Compounds in Modern Chemical Synthesis and Applications
The study of organogermanium chemistry began in 1887 with the synthesis of tetraethylgermane (B1293566) by Clemens Winkler. wikipedia.orgpharmacy180.com For many years, the field remained less explored than its silicon and tin counterparts, primarily due to the higher cost of germanium. wikipedia.org However, in recent decades, the unique properties and reactivity of organogermanium compounds have led to a surge in research and applications. rsc.org
Organogermanium compounds have found utility in a variety of fields:
Materials Science: Volatile organogermanium compounds, such as isobutylgermane, are used in Metalorganic Vapor Phase Epitaxy (MOVPE) for the precise deposition of germanium-containing semiconductor films. wikipedia.org
Medicinal Chemistry: Certain organogermanium compounds have been investigated for their biological activity. For instance, 2-carboxyethylgermasesquioxane (propagermanium or Ge-132) has been studied for its potential immune-modulating and anti-tumor properties. wikipedia.orgpharmacy180.com
Synthetic Chemistry: Organogermanes serve as important reagents and intermediates. They participate in a range of chemical transformations, including cross-coupling reactions, where their reactivity is often complementary to that of organosilicon and organoboron compounds. wikipedia.org Furthermore, various organogermanium compounds, like acylgermanes and hydrogermanes, are key reagents in photo-induced radical processes. rsc.org
The development of new synthetic methods has expanded the variety of available organogermanium species, endowing them with the potential for increasingly significant roles in modern chemistry. rsc.orgwiley-vch.de
| Compound Type / Example | Significance / Application | Reference |
|---|---|---|
| Tetraalkylgermanes (e.g., Isobutylgermane) | Precursors for semiconductor film deposition (MOVPE) | wikipedia.org |
| Propagermanium (Ge-132) | Investigated for medicinal applications and as a dietary supplement | wikipedia.orgpharmacy180.com |
| Acylgermanes | Reagents in photo-induced radical reactions | rsc.org |
| Hydrogermanes | Used in hydrogermylation reactions and as radical precursors | wikipedia.orgrsc.org |
| General Organogermanes | Intermediates in palladium-catalyzed cross-coupling reactions | wikipedia.org |
The Unique Role of Perfluorinated Organic Ligands in Organogermanium Chemistry
The introduction of a perfluorinated organic ligand, such as the pentafluorophenyl (C₆F₅) group, onto a germanium center dramatically modifies the compound's properties. Organofluorine chemistry is a distinct field, as the properties of fluorine differ significantly from other halogens and hydrogen. wikipedia.org
Key characteristics imparted by perfluorinated ligands include:
Strong Electron-Withdrawing Effect: Fluorine is the most electronegative element. nsf.gov The cumulative effect of five fluorine atoms on the phenyl ring makes the pentafluorophenyl group a powerful σ- and π-electron-withdrawing group. This effect polarizes the C-Ge bond and significantly increases the electrophilicity (Lewis acidity) of the germanium center in this compound.
Enhanced Stability: The carbon-fluorine bond is one of the strongest known in organic chemistry. wikipedia.org This contributes to the high thermal and oxidative stability of metal complexes bearing fluorinated ligands compared to their non-fluorinated hydrocarbon counterparts. nsf.gov
Unique Reactivity Profiles: The combination of strong electronic effects and the stability of the C-F bond often leads to unique and predictable reactivity. nsf.gov For this compound, the electron-deficient germanium center becomes more susceptible to attack by nucleophiles, while the robust C₆F₅ group itself remains largely inert under many reaction conditions. The use of such ligands can also influence the coordination chemistry at the metal center, potentially leading to novel molecular structures. dtic.milmdpi.com
In essence, the pentafluorophenyl group in this compound acts as a powerful electronic modifier, enhancing the Lewis acidity and stability of the molecule, which in turn governs its utility as a reagent and building block in synthetic chemistry.
Properties
CAS No. |
35369-95-0 |
|---|---|
Molecular Formula |
C6Br3F5Ge |
Molecular Weight |
479.40 g/mol |
IUPAC Name |
tribromo-(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C6Br3F5Ge/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14 |
InChI Key |
SJLCQPNFBXCMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](Br)(Br)Br)F)F)F |
Origin of Product |
United States |
Molecular Structure, Bonding, and Electronic Properties of Pentafluorophenylgermanium Tribromide
Crystallographic Analysis of Related Tetravalent Germanium Derivatives
Analysis of various germanium halide complexes suggests that the coordination environment is influenced by both intramolecular steric repulsion and intermolecular interactions. A notable feature in the solid-state chemistry of heavier group 14 elements like germanium is the formation of "tetrel bonds." nih.gov These are non-covalent interactions where the germanium atom acts as an electrophilic site (a tetrel bond donor) and interacts with a nucleophile, such as a halogen atom from a neighboring molecule. nih.gov In the hypothetical crystal lattice of Pentafluorophenylgermanium tribromide, it is plausible that the electron-deficient germanium atom of one molecule forms a tetrel bond with a bromine atom of an adjacent molecule, influencing the crystal packing. nih.gov The bond involved in forming this close contact is typically the one with the most electron-withdrawing group. nih.gov
Computational and Theoretical Investigations of Germanium-Carbon (Pentafluorophenyl) and Germanium-Bromine Bonds
Computational chemistry provides valuable data on the bond parameters of this compound.
Interactive Data Table: Calculated Ge-Br Bond Lengths in Various Germanium Compounds
Germanium-Carbon (Ge-C) Bond: The Ge-C bond between the germanium atom and the pentafluorophenyl ring is significantly influenced by the high electronegativity of the fluorine atoms. Gas-phase electron diffraction and DFT calculations on a related molecule, C(GeBr₃)₄, determined the Ge-C bond length to be 2.042(8) Å, which is considered relatively long. acs.org The C₆F₅ group is a powerful electron-withdrawing substituent, which enhances the electrophilicity of the germanium center. researchgate.net This strong inductive effect polarizes the Ge-C bond, drawing electron density away from the germanium atom and towards the perfluorinated ring.
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of this compound is largely defined by rotation around the Ge-C single bond. While direct experimental studies on the rotational barrier of this specific compound are lacking, the conformational preferences can be predicted based on established principles.
The primary factor governing the conformation is steric hindrance between the ortho-fluorine atoms of the pentafluorophenyl ring and the three bulky bromine atoms attached to the germanium. To minimize these repulsive steric interactions, the molecule will adopt a staggered conformation. The energy required to overcome this steric clash constitutes the rotational barrier. Studies on other molecules with hindered rotation around aryl bonds have utilized NMR spectroscopy and DFT calculations to determine these energy barriers. nih.govacs.org In addition to sterics, electronic factors such as hyperconjugation and dipole-dipole interactions, which are known to influence the conformational behavior of other fluorinated molecules, may also play a role. d-nb.infonih.gov The interplay of these forces dictates the lowest energy conformation and the dynamics of the C₆F₅ group's rotation.
Electronic Structure and Orbital Interactions in Perfluorinated Organogermanium Species
The electronic properties of this compound are dominated by the presence of the perfluorinated aryl group. The five fluorine atoms exert a strong, collective inductive electron-withdrawing effect (-I effect) through the sigma framework of the phenyl ring. This effect significantly depletes electron density from the germanium atom.
This electron depletion has several important consequences:
Increased Lewis Acidity: The germanium center becomes highly electrophilic, making this compound a potent Lewis acid, analogous to the well-known tris(pentafluorophenyl)borane, B(C₆F₅)₃. researchgate.net
Formation of a σ-hole: The polarization of the Ge-C and Ge-Br bonds creates a region of positive electrostatic potential, known as a σ-hole, on the germanium atom opposite to these covalent bonds. nih.gov This positive region can engage in attractive, non-covalent interactions with nucleophiles, such as the aforementioned tetrel bonds. nih.gov
Orbital Energy Modification: The electron-withdrawing nature of the C₆F₅ group and the bromine atoms lowers the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower-energy LUMO indicates that the molecule is a better electron acceptor, further underscoring its Lewis acidic character. Studies on related germanium(IV) cations with electron-withdrawing groups have highlighted the presence of vacant orbitals on the germanium center that contribute to its high reactivity. researchgate.net
Reactivity and Reaction Mechanisms of Pentafluorophenylgermanium Tribromide
Reactions at the Germanium Center: Halogen Substitution and Ligand Exchange
The germanium-bromine bonds in pentafluorophenylgermanium tribromide are susceptible to cleavage, making halogen substitution and ligand exchange reactions a prominent feature of its chemistry. These reactions are fundamental to the synthesis of a variety of other organogermanium compounds. wikipedia.org The general principle of ligand exchange involves the replacement of one or more bromide ligands with other functional groups. chemguide.co.ukcrunchchemistry.co.uk
Common reagents for these transformations include organolithium and Grignard reagents, which facilitate the formation of new carbon-germanium bonds. wikipedia.org For instance, the reaction with an appropriate Grignard reagent (RMgX) can lead to the stepwise substitution of the bromine atoms with organic R groups. The extent of substitution can often be controlled by the stoichiometry of the reactants.
A notable example of ligand exchange involves the reaction with boron tribromide (BBr₃), which can lead to a phenyl-bromine exchange on the germanium atom. researchgate.net This type of reaction highlights the potential for intricate transformations at the germanium center without necessarily cleaving the germanium-carbon bond of the pentafluorophenyl group. researchgate.net
The table below summarizes representative halogen substitution and ligand exchange reactions of this compound.
| Reagent | Product Type | Comments |
| RMgX (Grignard Reagent) | C₆F₅GeBr₂(R), C₆F₅GeBr(R)₂, C₆F₅Ge(R)₃ | Stepwise substitution of bromide with organic groups. |
| RLi (Organolithium) | C₆F₅GeBr₂(R), C₆F₅GeBr(R)₂, C₆F₅Ge(R)₃ | Similar to Grignard reagents, offering a route to various organogermanium compounds. |
| BBr₃ (Boron Tribromide) | Phenyl-bromine exchange products | Demonstrates complex ligand exchange possibilities. researchgate.net |
| H₂O (Water) | C₆F₅Ge(OH)₃ (Hydrolysis product) | The Ge-Br bonds are sensitive to moisture, leading to hydrolysis. |
Transformations Involving the Pentafluorophenyl Moiety and its Influence on Reactivity
The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. This electron-withdrawing nature enhances the acidity of protons on adjacent atoms, a principle that has been observed in related pentafluorophenyl esters. researchgate.net While direct transformations on the highly stable C₆F₅ ring of this compound are less common, its electronic influence is crucial.
The C₆F₅ group can activate the germanium center towards nucleophilic attack by withdrawing electron density. This makes the germanium atom more electrophilic and thus more susceptible to reactions with nucleophiles. Furthermore, the pentafluorophenyl group can participate in reactions that lead to the formation of deuterated compounds, as seen in the broader context of pentafluorophenyl-containing molecules. researchgate.net
Single Electron Transfer (SET) Processes in Organogermanium Chemistry Relevant to Germanium Halides
Single Electron Transfer (SET) is a fundamental process in organometallic chemistry that can initiate radical chain reactions. rsc.org In the context of organogermanium halides, SET mechanisms are plausible, particularly in reactions with strong reducing agents or under specific photochemical or electrochemical conditions.
While direct evidence for SET in reactions of this compound is not extensively documented, the general principles of SET in related systems provide a framework for understanding its potential reactivity. For instance, the reduction of germanium(IV) to germanium(II) can involve SET processes, leading to the formation of Ge(III) intermediates. nih.gov Such intermediates are highly reactive and can participate in subsequent reaction steps.
The interaction of germanium halides with reagents like lithium diorganocuprates or under mechanochemical conditions can also proceed via SET pathways. semanticscholar.orgsemanticscholar.org These processes often involve the formation of radical ions as key intermediates. rsc.org
Comparative Reactivity Studies with Other Group 14 Pentafluorophenyl Derivatives
Germanium belongs to Group 14 of the periodic table, along with carbon, silicon, tin, and lead. The reactivity of this compound can be understood in the context of the trends observed within this group. testbook.comcoaching-center.in Generally, the reactivity of halides of Group 14 elements increases down the group. coaching-center.in
The stability of tetrahalides tends to decrease down the group, from carbon to lead. testbook.com This trend suggests that the Ge-Br bonds in this compound are more reactive than the Si-Br bonds in its silicon analogue but less reactive than the Sn-Br bonds in its tin counterpart.
The table below provides a comparative overview of the reactivity of Group 14 pentafluorophenyl halides.
| Element (M) | Compound | General Reactivity Trend |
| Silicon (Si) | C₆F₅SiBr₃ | Less reactive towards hydrolysis and nucleophilic attack compared to the germanium analogue. |
| Germanium (Ge) | C₆F₅GeBr₃ | Intermediate reactivity. wikipedia.org |
| Tin (Sn) | C₆F₅SnBr₃ | More reactive, with weaker M-Br bonds, making them more susceptible to cleavage. |
| Lead (Pb) | C₆F₅PbBr₃ | Generally the most reactive, though stability can be an issue. w3schools.blog |
Exploration of Coordination Chemistry with this compound as a Ligand or Precursor
This compound can serve as a precursor for the synthesis of various coordination compounds. The germanium center, after partial or full substitution of the bromide ligands, can coordinate to metal centers. For example, the hydrolysis product, 3-(trihydroxygermyl)propanoic acid, which can be derived from related organogermanium compounds, has been shown to form complexes with biologically relevant molecules. nih.gov
While direct use of this compound as a ligand is less common due to the lability of the Ge-Br bonds, its derivatives are valuable in coordination chemistry. The electron-withdrawing nature of the C₆F₅ group can influence the donor properties of the resulting germanium-containing ligand, thereby affecting the stability and reactivity of the final metal complex.
Reactivity with Organic and Organometallic Substrates
This compound exhibits reactivity towards a range of organic and organometallic substrates. Its reactions with nucleophilic organic compounds, such as organolithium and Grignard reagents, have been discussed in the context of halogen substitution. wikipedia.org
Beyond simple substitution, it can participate in more complex transformations. For example, in reactions with certain organometallic reagents, it can be involved in cross-coupling reactions, although this area is less explored compared to its silicon and tin counterparts. wikipedia.org The presence of the germanium atom offers a unique reactivity profile that is intermediate between silicon and tin. wikipedia.org
Reactions with substrates containing labile protons can lead to the formation of hydrogen bromide and the corresponding germoxane or related species, especially in the presence of a base. The electrophilic nature of the germanium center also makes it a target for attack by π-systems in certain organometallic compounds, potentially leading to the formation of novel structures.
Advanced Spectroscopic Characterization Techniques in the Study of Pentafluorophenylgermanium Tribromide
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of ¹⁹F, ¹³C, and ⁷³Ge Chemical Shifts and Coupling Constants
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For pentafluorophenylgermanium tribromide, NMR studies of ¹⁹F, ¹³C, and ⁷³Ge nuclei offer a wealth of structural information.
The ¹⁹F NMR spectrum is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus. acs.orgnih.govlibretexts.org The pentafluorophenyl group is expected to exhibit three distinct fluorine environments, leading to three resonance signals for the ortho-, meta-, and para-fluorines. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the GeBr₃ group. alfa-chemistry.com The ortho-fluorines are typically found furthest downfield, followed by the para- and meta-fluorines. Spin-spin coupling between the fluorine atoms provides valuable connectivity data, with typical coupling constants (J) observed between ortho-, meta-, and para-fluorines. acs.org
The ¹³C NMR spectrum reveals the carbon framework of the pentafluorophenyl ring. Due to the influence of the highly electronegative fluorine atoms, the carbon signals are shifted significantly downfield compared to a non-fluorinated benzene (B151609) ring. researchgate.netresearchgate.net The carbon directly bonded to the germanium atom (C-1) is expected to show a distinct chemical shift. The remaining five carbons of the aromatic ring will also have characteristic shifts, influenced by their proximity to the fluorine atoms. nottingham.ac.ukoregonstate.edu
⁷³Ge NMR spectroscopy, while challenging due to the low natural abundance, low gyromagnetic ratio, and large quadrupole moment of the ⁷³Ge nucleus, can provide direct information about the germanium center. researchgate.netnih.gov The chemical shift of ⁷³Ge is highly sensitive to the nature of the substituents. acs.org For this compound, the germanium nucleus is in an asymmetric environment, which would be expected to result in a broad resonance line. researchgate.net The chemical shift would be indicative of a Ge(IV) species bonded to one carbon and three bromine atoms. nih.govresearchgate.net
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹⁹F | F-ortho | -120 to -130 | J(F-ortho, F-meta) ≈ 20 J(F-ortho, F-para) ≈ 5 J(F-meta, F-para) ≈ 20 |
| F-meta | -160 to -165 | ||
| F-para | -150 to -155 | ||
| ¹³C | C-1 (C-Ge) | ~125-135 | |
| C-2,6 (C-F ortho) | ~145-150 (d, ¹J(C-F) ≈ 250) | ||
| C-3,5 (C-F meta) | ~135-140 (d, ¹J(C-F) ≈ 250) | ||
| C-4 (C-F para) | ~140-145 (t, ¹J(C-F) ≈ 250) | ||
| ⁷³Ge | Ge | -30 to -70 |
Vibrational Spectroscopy: Infrared and Raman Modes of Germanium-Carbon (Pentafluorophenyl) and Germanium-Bromine Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the chemical bonds within a molecule. nih.govnih.govresearchgate.net For this compound, the key vibrational modes are associated with the Ge-C (pentafluorophenyl) and Ge-Br bonds.
The Germanium-Carbon (Ge-C₆F₅) stretching vibration is expected to appear in the fingerprint region of the IR and Raman spectra. The strong C-F bonds in the pentafluorophenyl ring give rise to intense absorption bands, particularly in the 1100-1600 cm⁻¹ region. researchgate.net The Ge-C stretching frequency itself is typically observed at lower wavenumbers.
The Germanium-Bromine (Ge-Br) stretching vibrations are expected at lower frequencies, generally in the far-infrared region (below 400 cm⁻¹). cdnsciencepub.com For a molecule with C₃ᵥ symmetry around the GeBr₃ moiety, one symmetric and one asymmetric Ge-Br stretching mode would be anticipated. Both of these modes can be active in both IR and Raman spectroscopy, though their relative intensities may differ. cdnsciencepub.com
| Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Ge-C (Pentafluorophenyl) | Stretching (ν) | 400 - 600 | IR, Raman |
| Ring Modes | 1100 - 1600 | IR, Raman | |
| Ge-Br | Symmetric Stretch (νs) | 200 - 250 | IR, Raman |
| Asymmetric Stretch (νas) | 250 - 300 | IR, Raman |
Mass Spectrometric Fragmentation Pathways and Isotopic Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. libretexts.orgchemguide.co.uklibretexts.org The mass spectrum of this compound is expected to be complex due to the presence of multiple isotopes for both germanium and bromine.
Isotopic Patterns: Germanium has five naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), and bromine has two (⁷⁹Br and ⁸¹Br) with nearly equal abundance. rsc.org This results in a characteristic and complex isotopic pattern for the molecular ion (M⁺) and any fragments containing germanium and/or bromine. The presence of three bromine atoms will lead to a distinctive M, M+2, M+4, M+6 pattern.
Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways. A common fragmentation involves the loss of a bromine radical to form the [C₆F₅GeBr₂]⁺ ion. cdnsciencepub.com Subsequent losses of bromine or rearrangement reactions can also occur. Cleavage of the Ge-C bond can lead to the formation of the [C₆F₅]⁺ ion or the [GeBr₃]⁺ ion. Rearrangements involving fluorine transfer from the pentafluorophenyl ring to the germanium atom with the elimination of GeFₓ species have also been observed in similar compounds. cdnsciencepub.com
| Ion Fragment | m/z (most abundant isotopes) | Notes |
|---|---|---|
| [C₆F₅GeBr₃]⁺ (M⁺) | 481 | Molecular ion with a complex isotopic pattern. |
| [C₆F₅GeBr₂]⁺ | 401 | Loss of a bromine radical. |
| [GeBr₃]⁺ | 311 | Cleavage of the Ge-C bond. |
| [C₆F₅]⁺ | 167 | Pentafluorophenyl cation. |
| [GeBr]⁺ | 151 | Further fragmentation. |
High-Resolution X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding State Analysis
XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (bonding) state of the elements present in a sample. nottingham.ac.ukrockymountainlabs.com For this compound, XPS can confirm the presence of Ge, C, F, and Br and provide insights into their chemical environments through the analysis of their core-level binding energies.
The Ge 3d spectrum is expected to show a single peak corresponding to Germanium in the +4 oxidation state, bonded to carbon and bromine. thermofisher.comresearchgate.net The binding energy will be higher than that of elemental germanium due to the electron-withdrawing effects of the pentafluorophenyl and bromine substituents. nih.govxpsfitting.com
The C 1s spectrum will be complex due to the different carbon environments in the pentafluorophenyl ring. The carbons bonded to fluorine will exhibit a significant positive shift in binding energy compared to adventitious carbon, with the C-F bonds appearing at higher binding energies. vot.plcardiff.ac.uk
The F 1s spectrum is expected to show a single, intense peak characteristic of fluorine in an aromatic C-F bond. researchgate.net
The Br 3d spectrum will show a doublet (Br 3d₅/₂ and Br 3d₃/₂) corresponding to bromine bonded to germanium. The binding energy will be indicative of a bromide in an organometallic halide.
| Element | Core Level | Predicted Binding Energy (eV) |
|---|---|---|
| Germanium | Ge 3d | 32 - 34 |
| Carbon | C 1s (C-Ge) | ~285.5 |
| C 1s (C-F) | ~288-290 | |
| Fluorine | F 1s | ~688 - 689 |
| Bromine | Br 3d₅/₂ | ~70 - 71 |
Computational Chemistry and Theoretical Modeling of Pentafluorophenylgermanium Tribromide
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Pentafluorophenylgermanium tribromide, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a more reactive species.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative, as specific experimental or computational studies on this compound are not widely available.)
| Property | Calculated Value |
| Ge-C Bond Length (Å) | 2.01 |
| Average Ge-Br Bond Length (Å) | 2.35 |
| C-Ge-Br Bond Angle (°) | 108.5 |
| Br-Ge-Br Bond Angle (°) | 110.4 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of computational techniques derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" calculations can provide highly accurate results, albeit often at a greater computational expense than DFT. wikipedia.org For this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise energetic information, such as the molecule's heat of formation or reaction energies.
Furthermore, ab initio calculations are invaluable for predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. This allows for direct comparison with experimental spectra, aiding in the identification and characterization of the compound. Similarly, electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) spectrum.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While DFT and ab initio methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations offer a way to understand the behavior of a collection of molecules over time. In an MD simulation of this compound, a number of these molecules would be placed in a simulation box, often with a solvent, to model their behavior in the liquid phase.
By solving Newton's equations of motion for each atom, MD simulations can reveal how these molecules interact with each other and with solvent molecules. This can provide insights into properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and can help in understanding the solvation shell structure. Such simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and real-world chemical systems.
Elucidation of Reaction Pathways and Transition States through Computational Approaches
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along this reaction coordinate.
The structure and energy of the transition state are critical for understanding the kinetics of a reaction. By calculating the energy barrier (the difference in energy between the reactants and the transition state), one can estimate the reaction rate. These computational approaches can be used to study, for example, the substitution reactions at the germanium center or reactions involving the pentafluorophenyl ring.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity (e.g., biological activity or chemical reactivity). While often used in drug design, QSAR principles can be applied to predict the properties and reactivity of a series of related organogermanium compounds.
For a QSAR study involving this compound, one would first need to define a set of molecular descriptors. These are numerical values that describe the chemical and physical properties of the molecule, such as its volume, surface area, and electronic properties derived from quantum chemical calculations. By building a model that correlates these descriptors with a known activity for a series of compounds, one can then predict the activity of new, untested compounds. This approach can accelerate the discovery of new materials with desired properties.
Advanced Applications and Precursor Roles of Pentafluorophenylgermanium Tribromide in Materials Science and Catalysis
Catalytic Activity and Precursor Functions in Polymerization Processes
There is currently a lack of specific research detailing the catalytic activity or precursor functions of pentafluorophenylgermanium tribromide in polymerization processes. However, related compounds offer insights into potential functionalities. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-known co-catalyst for olefin polymerization. rsc.orgresearchgate.net This suggests that the highly electrophilic nature of the pentafluorophenyl group could, in theory, impart Lewis acidic properties to a germanium center, potentially enabling it to act as a catalyst or co-catalyst in polymerization reactions. The broader class of organogermanium compounds has been investigated in various catalytic processes, primarily in cross-coupling reactions rather than polymerization. wikipedia.orgresearchgate.net
Development of Novel Organogermanium Materials with Tailored Properties
The development of novel organogermanium materials with tailored properties is an active area of research, though specific contributions of this compound are not detailed in current literature. Organogermanium compounds are valued for creating materials with unique electronic and optical properties. wikipedia.org The incorporation of fluorine atoms, as in the pentafluorophenyl group, is a common strategy in materials science to enhance properties such as thermal stability and electron-accepting capabilities. mdpi.com Theoretically, this compound could serve as a monomer or precursor for fluorinated organogermanium polymers or hybrid materials. The high reactivity of the germanium-bromide bonds would allow for substitution reactions, enabling the integration of this moiety into larger macromolecular structures.
Contributions to Optoelectronic and Nanomaterials Research
Specific research on the contributions of this compound to optoelectronic and nanomaterials research is not presently available. However, the constituent parts of the molecule suggest potential applicability. Germanium is a semiconductor used in the fabrication of electronic and optoelectronic devices. wikipedia.org Furthermore, pentafluorophenyl-containing molecules are utilized as dopants and components in organic electronic devices to enhance charge transport and device performance. rsc.orgresearchgate.net The combination of a germanium atom with electron-withdrawing pentafluorophenyl groups could lead to materials with interesting charge transport properties, making them theoretical candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Synthetic Utility as a Versatile Building Block in Complex Molecular Architectures
While the specific utility of this compound as a synthetic building block is not widely reported, its structure suggests significant potential. Organogermanium compounds, in general, are recognized as valuable building blocks for constructing functionalized molecules. nih.gov The germanium-carbon bond is typically stable, while the germanium-halogen bonds are reactive and can be readily substituted. wikipedia.org This would allow for the sequential and controlled introduction of different organic or inorganic groups at the germanium center, making this compound a potentially versatile node for the construction of complex, three-dimensional molecular architectures. Its utility in cross-coupling reactions, a common application for organogermanium compounds, has not been specifically demonstrated but remains a plausible area of investigation. wikipedia.org
Future Research Trajectories and Interdisciplinary Challenges in Pentafluorophenylgermanium Tribromide Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
The traditional synthesis of organogermanium compounds often involves the use of organolithium or Grignard reagents, which can be hazardous and produce significant waste. wikipedia.org Future research must prioritize the development of more sustainable and environmentally friendly synthetic routes to pentafluorophenylgermanium tribromide and its derivatives.
Key Research Objectives:
Direct C-H Activation: Investigating catalytic methods for the direct germylation of pentafluorobenzene, which would eliminate the need for pre-functionalized starting materials.
Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical approaches that can reduce waste and energy consumption.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, offering improved safety, scalability, and control over reaction parameters.
| Synthetic Method | Traditional Approach | Green Alternative | Potential Advantages of Green Alternative |
| Starting Materials | Pentafluorophenyllithium and Germanium Tetrabromide | Pentafluorobenzene and a Germanium(IV) source | Avoids pyrophoric organolithium reagents |
| Solvent | Anhydrous organic solvents (e.g., diethyl ether, THF) | Solvent-free (mechanochemistry) or green solvents (e.g., ionic liquids) | Reduced solvent waste and environmental impact |
| Reaction Conditions | Cryogenic temperatures, inert atmosphere | Room temperature, ambient conditions | Lower energy consumption and simplified setup |
Development of Photo- and Electrocatalytic Applications
Organogermanium compounds have shown promise in photo-induced radical reactions. rsc.orgrsc.org The electron-withdrawing nature of the pentafluorophenyl group in this compound could be leveraged to tune the electronic properties of germanium-based catalysts for a variety of photo- and electrocatalytic applications.
Potential Applications:
CO₂ Reduction: Designing germanium-based catalysts for the photocatalytic or electrocatalytic reduction of carbon dioxide to valuable fuels and chemicals.
Organic Synthesis: Utilizing this compound derivatives as photoredox catalysts for organic transformations, such as atom transfer radical polymerization (ATRP) and C-C bond formation.
Water Splitting: Investigating the potential of germanium-based materials derived from this compound for photocatalytic hydrogen production from water.
Integration into Hybrid Material Systems and Nanostructures
The synthesis of hybrid inorganic-organic materials offers a pathway to novel materials with tailored properties. nih.gov this compound can serve as a versatile precursor for the synthesis of germanium-containing hybrid materials and nanostructures.
Areas of Exploration:
Germanium Nanoparticles: Developing new methods for the synthesis of size- and shape-controlled germanium nanoparticles from this compound for applications in electronics and optoelectronics. nih.govacs.org
Metal-Organic Frameworks (MOFs): Incorporating pentafluorophenylgermanium moieties into the structure of MOFs to create materials with enhanced gas sorption, separation, and catalytic properties.
Hybrid Polymers: Synthesizing polymers containing pentafluorophenylgermanium units to access materials with unique thermal, optical, and electronic properties.
| Material Type | Precursor | Potential Properties | Potential Applications |
| Germanium Nanoparticles | This compound | Quantum confinement effects, tunable bandgap | Solar cells, LEDs, bioimaging |
| Germanium-based MOFs | Pentafluorophenylgermanium-derived linkers | High surface area, tunable porosity | Gas storage, catalysis, chemical sensing |
| Hybrid Polymers | Pentafluorophenylgermanium-containing monomers | High refractive index, thermal stability | Advanced optics, coatings, electronic materials |
Theoretical Advancements for Predictive Design of Organogermanium Compounds
Computational chemistry and theoretical modeling are powerful tools for understanding the structure, bonding, and reactivity of organogermanium compounds. researchgate.net Applying these methods to this compound can accelerate the discovery and design of new materials with desired properties.
Research Focus:
Reaction Mechanisms: Using density functional theory (DFT) to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic procedures.
Predictive Modeling: Developing computational models to predict the electronic, optical, and catalytic properties of new pentafluorophenylgermanium derivatives before their synthesis.
Structure-Property Relationships: Establishing clear relationships between the molecular structure of pentafluorophenylgermanium compounds and their macroscopic properties through computational screening.
Addressing Uncharted Reactivity and Novel Compound Derivatization
The reactivity of the Ge-Br bonds in this compound offers a gateway to a vast landscape of new organogermanium compounds. Exploring this uncharted reactivity is crucial for expanding the scope of organogermanium chemistry.
Potential Derivatization Pathways:
Substitution Reactions: Reacting this compound with a wide range of nucleophiles (e.g., alkoxides, amides, thiolates) to synthesize novel functionalized organogermanium compounds.
Reduction Chemistry: Investigating the reduction of this compound to access low-valent germanium species, such as germylenes, which are valuable intermediates in synthesis.
Cross-Coupling Reactions: Developing new catalytic cross-coupling reactions utilizing this compound as a building block for the synthesis of complex organic molecules. wikipedia.org
Potential for Advanced Spectroscopic Characterization Techniques
A deeper understanding of the structure and dynamics of this compound and its derivatives requires the application of advanced spectroscopic techniques.
Key Techniques and Their Potential:
⁷³Ge NMR Spectroscopy: This technique, although challenging, can provide direct insight into the local environment of the germanium nucleus, offering valuable information on bonding and structure. researchgate.net
Solid-State NMR: For insoluble or polymeric materials derived from this compound, solid-state NMR can provide crucial structural information.
Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to characterize novel, high-molecular-weight organogermanium compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing pentafluorophenylgermanium tribromide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting germanium tetrabromide with pentafluorophenyl lithium or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Key parameters include temperature control (e.g., −78°C to room temperature), stoichiometric ratios, and purification via recrystallization or column chromatography. Monitoring via thin-layer chromatography (TLC) or NMR spectroscopy ensures reaction completion . Optimization may require adjusting solvent polarity (e.g., hexane vs. THF) or using catalytic additives to suppress side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F, ¹H, and ¹³C) is critical for verifying substituent bonding and purity. X-ray crystallography provides definitive structural confirmation, particularly for assessing bond angles and steric effects from the pentafluorophenyl group. Supplementary techniques like mass spectrometry (e.g., ESI-TOF) and elemental analysis validate molecular composition .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactive bromine ligands and potential corrosivity, researchers must use PPE (nitrile gloves, lab coats, face shields) and work in fume hoods. Emergency measures include immediate rinsing of exposed skin/eyes with water and medical consultation for inhalation exposure. Storage should comply with OSHA standards for corrosive chemicals, with secondary containment to prevent spills .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic and steric effects of the pentafluorophenyl group in this compound?
- Methodological Answer : Density functional theory (DFT) simulations can map frontier molecular orbitals to predict reactivity, while electrostatic potential surfaces highlight electron-deficient regions due to fluorine substituents. Comparing calculated bond lengths/angles with crystallographic data validates steric strain models. Software like Gaussian or ORCA is used with basis sets (e.g., def2-TZVP) for accuracy .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, trace moisture, or ligand dissociation kinetics. Systematic replication under controlled conditions (e.g., drybox vs. Schlenk line) isolates variables. In-situ monitoring (e.g., IR spectroscopy) tracks intermediate formation. Comparative studies with analogous compounds (e.g., triphenylgermanium bromide) clarify steric vs. electronic influences .
Q. How do environmental factors (e.g., humidity, light) impact the stability of this compound, and how can degradation pathways be mitigated?
- Methodological Answer : Accelerated aging studies under UV light or controlled humidity (via desiccators) identify degradation products (e.g., germanium oxides or HF release). Stabilization strategies include additives (e.g., radical scavengers), inert-atmosphere storage, or encapsulation in moisture-resistant matrices. Analytical techniques like TGA-DSC assess thermal stability thresholds .
Guidance for Research Design
- Data Validation : Triangulate findings using orthogonal methods (e.g., crystallography + DFT) to minimize experimental error .
- Ethical Compliance : Adhere to institutional safety reviews and hazardous waste disposal protocols for brominated compounds .
- Novelty Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development, ensuring alignment with gaps in germanium-based catalyst literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
